molecular formula C8H7BrFNO3 B1529935 1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene CAS No. 1807188-44-8

1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene

Cat. No.: B1529935
CAS No.: 1807188-44-8
M. Wt: 264.05 g/mol
InChI Key: KXXRNECOCFGAGQ-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C8H7BrFNO3 It features a benzene ring substituted with bromine, ethoxy, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. A common synthetic route includes:

    Nitration: Starting with 1-bromo-4-ethoxy-2-fluorobenzene, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the bromine atom.

    Bromination: Alternatively, starting with 4-ethoxy-2-fluoro-5-nitrobenzene, bromination can be carried out using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the ortho position relative to the ethoxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Nucleophilic Substitution: Formation of 1-amino-4-ethoxy-2-fluoro-5-nitrobenzene.

    Reduction: Formation of 1-bromo-4-ethoxy-2-fluoro-5-aminobenzene.

    Oxidation: Formation of 1-bromo-4-carboxy-2-fluoro-5-nitrobenzene.

Scientific Research Applications

1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of functional materials, including liquid crystals and polymers with specific electronic properties.

    Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-bromo-4-ethoxy-2-fluoro-5-nitrobenzene depends on its specific application. In medicinal chemistry, for example, its derivatives may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of electron-withdrawing groups like nitro and fluoro can enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

    1-Bromo-4-ethoxy-2-fluoro-5-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    1-Bromo-4-ethoxy-2-fluoro-5-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.

    1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: 1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene is unique due to the combination of its substituents, which impart distinct electronic and steric properties. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (ethoxy) groups on the benzene ring allows for versatile reactivity and potential for diverse applications in synthesis and material science.

Properties

IUPAC Name

1-bromo-4-ethoxy-2-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-4-6(10)5(9)3-7(8)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXRNECOCFGAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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